Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Overview
Description
Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is a heterocyclic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry This compound features a quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring
Mechanism of Action
Target of Action
Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate belongs to the quinolone class of compounds . Quinolones are known to have a wide range of therapeutic potential and are used in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic . .
Mode of Action
Quinolones, in general, are known to interact with various cellular targets and cause changes in their function .
Biochemical Pathways
Quinolones are known to affect various biochemical pathways, leading to their wide range of therapeutic effects .
Result of Action
Quinolones are known to have various effects at the molecular and cellular level, contributing to their therapeutic potential .
Biochemical Analysis
Biochemical Properties
It is known that quinolones interact with various enzymes, proteins, and other biomolecules . For instance, 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential .
Cellular Effects
Quinolones have been reported to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinolones are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Quinolones are known to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Quinolones have been studied in animal models, and their effects can vary with different dosages .
Metabolic Pathways
Quinolones are known to interact with various enzymes or cofactors, and they can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Quinolones are known to interact with various transporters or binding proteins .
Subcellular Localization
Quinolones are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the condensation of aniline derivatives with β-keto esters. One common method is the Pfitzinger reaction, which involves the reaction of isatin with ethyl acetoacetate in the presence of a base, followed by cyclization and dehydration steps . Another approach is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with ethyl acetoacetate under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids or strong acids.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives, depending on the electrophile used.
Scientific Research Applications
Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Quinolone derivatives are known for their antibacterial, antiviral, and anticancer properties. This compound can be used as a lead compound for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to the presence of the methyl group at the 3-position and the ethyl ester at the 2-position. These functional groups contribute to its distinct chemical properties and potential biological activities. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 3-methyl-4-oxo-1H-quinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)11-8(2)12(15)9-6-4-5-7-10(9)14-11/h4-7H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWLKJVVXOEFDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=CC=CC=C2N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476988 | |
Record name | Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219949-95-8 | |
Record name | Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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